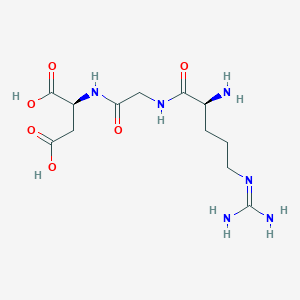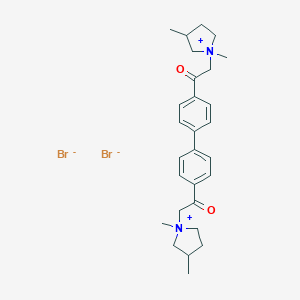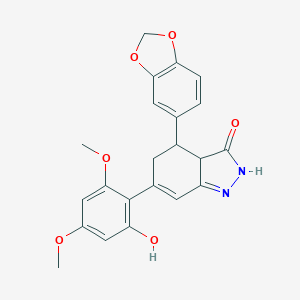![molecular formula C20H22 B054055 Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]- CAS No. 117392-63-9](/img/structure/B54055.png)
Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-, also known as 4-ethylphenyl-1-butyne, is a chemical compound with the molecular formula C20H22. It is a yellowish-white powder that is soluble in organic solvents and is commonly used in scientific research applications.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-[(Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-l)ethynyl]- is not fully understood. It is believed to act as a ligand and bind to metal ions, such as copper and silver. It may also interact with biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Benzene, 1-butyl-4-[(this compoundl)ethynyl]-. It is not known to have any significant toxic effects on humans or animals.
Advantages and Limitations for Lab Experiments
Benzene, 1-butyl-4-[(Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-l)ethynyl]- has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Benzene, 1-butyl-4-[(Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-l)ethynyl]-. One direction is the synthesis of new metal complexes using this compound as a ligand. Another direction is the development of new materials, such as liquid crystals and polymers, using this compound. The study of the supramolecular chemistry of this compound is also an area of future research.
Synthesis Methods
The synthesis of Benzene, 1-butyl-4-[(Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-l)ethynyl]- involves the reaction of this compoundlacetylene with 1-bromo-4-butylbenzene in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of the reaction is around 60-70%.
Scientific Research Applications
Benzene, 1-butyl-4-[(Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-l)ethynyl]- is commonly used in scientific research applications. It is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is used in the development of new materials, such as liquid crystals and polymers. It is also used in the study of supramolecular chemistry.
properties
CAS RN |
117392-63-9 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-butyl-4-[2-(4-ethylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H22/c1-3-5-6-18-11-13-20(14-12-18)16-15-19-9-7-17(4-2)8-10-19/h7-14H,3-6H2,1-2H3 |
InChI Key |
FEWCQIVPFKPBDH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC |
synonyms |
Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




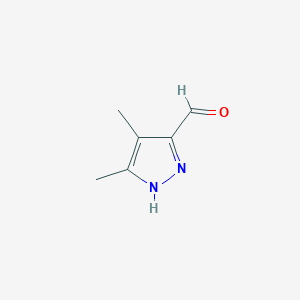
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

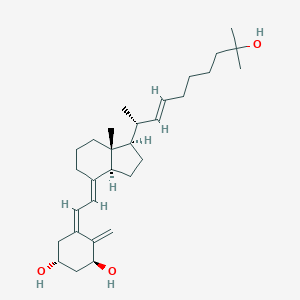
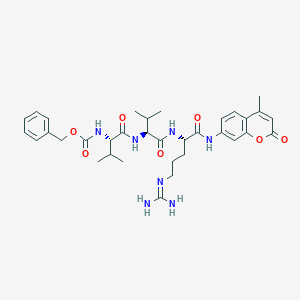
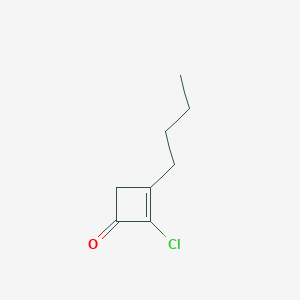
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
